7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one
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Overview
Description
Compound “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields. The compound’s structure and reactivity make it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of “this compound”.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as crystallization or chromatography.
Types of Reactions:
Oxidation: “this compound” undergoes oxidation reactions in the presence of oxidizing agents like [specific oxidants].
Reduction: Reduction reactions involve reducing agents such as [specific reductants].
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: [Specific oxidants], temperature, and solvent conditions.
Reduction: [Specific reductants], pressure, and catalyst presence.
Substitution: [Specific nucleophiles or electrophiles], solvent, and temperature.
Major Products:
Oxidation Products: [List of major oxidation products].
Reduction Products: [List of major reduction products].
Substitution Products: [List of major substitution products].
Scientific Research Applications
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development and disease treatment.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” exerts its effects involves:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways influenced by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Differences in structure, reactivity, and applications that make “this compound” distinct.
This detailed article provides a comprehensive overview of “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXRHFEOHUNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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